Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone is an organic compound with the molecular formula C26H21NO. It is a complex aromatic ketone that features a phenyl group attached to a methanone moiety, which is further substituted with a phenyl(m-tolyl)amino group.
Vorbereitungsmethoden
The synthesis of Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of m-toluidine with benzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to form the corresponding amine.
Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Phenyl(4-(phenyl(m-tolyl)amino)phenyl)methanone can be compared with other similar aromatic ketones and amines, such as:
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Fluorenone: An aromatic ketone with a fused ring structure.
Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.
Eigenschaften
Molekularformel |
C26H21NO |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[4-(N-(3-methylphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H21NO/c1-20-9-8-14-25(19-20)27(23-12-6-3-7-13-23)24-17-15-22(16-18-24)26(28)21-10-4-2-5-11-21/h2-19H,1H3 |
InChI-Schlüssel |
HOBFFDJSFOIOSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.